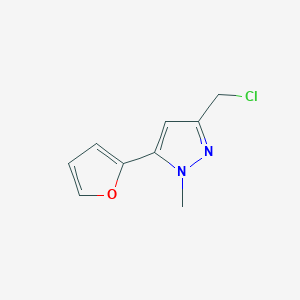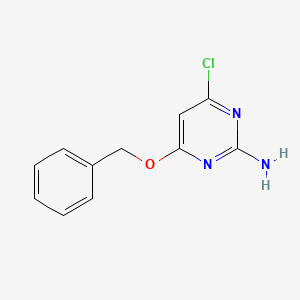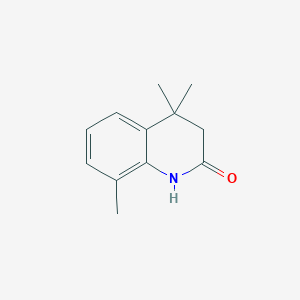
4,4,8-三甲基-3,4-二氢喹啉-2(1H)-酮
描述
The compound’s name suggests it is a derivative of quinolinone, a type of heterocyclic compound.
Synthesis Analysis
The synthesis would likely involve the formation of the quinolinone ring, followed by the addition of the methyl groups at the appropriate positions.Molecular Structure Analysis
The structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents and under different conditions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.科学研究应用
合成和化学性质
4,4,8-三甲基-3,4-二氢喹啉-2(1H)-酮参与各种合成过程。例如,它经历α-锂化和亲电取代反应,生成4,4-二甲基-3-取代-3,4-二氢喹啉-2-酮,为四氢喹啉核提供了一种温和的亲电取代方法(Bouclé et al., 2010)。此外,用作合成一系列对映纯3,4-二氢喹啉-2(1H)-酮的模板的对映纯苯并噻嗪突出了其潜在的生物学和药理学意义(Harmata & Hong, 2007)。
生物活性和药理潜力
4-(het)芳基-3,4-二氢喹啉-2(1H)-酮的合成方法由于其生物活性而显著。4-芳基-3,4-二氢喹啉-2(1H)-酮的衍生物已被用于合成分子,如抗癌药物替匹法尼(Mierina et al., 2016)。
抗自由基性质
已经检验了合成的4-芳基-3,4-二氢喹啉-2(1H)-酮的抗自由基活性,其中丁香醛的衍生物显示出最高的抗自由基活性。这些化合物在2,2-二苯基-1-苯基苦基肼抑制试验等测试中的活性与广泛使用的抗氧化剂相当或更高(Mieriņa et al., 2014)。
光物理研究
对二氢喹啉衍生物的光物理过程的研究,如旋转异构体之间的交换,为了解它们的结构行为和在材料科学和分子工程中的潜在应用提供了见解(Akhmedov et al., 2004)。
安全和危害
The compound’s safety and potential hazards would be assessed through toxicity studies and by reviewing any available safety data.
未来方向
Future research might involve studying the compound’s potential uses, such as in medicine or industry, and developing more efficient methods for its synthesis.
属性
IUPAC Name |
4,4,8-trimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-5-4-6-9-11(8)13-10(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIGIZPLMNHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600810 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
120689-98-7 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

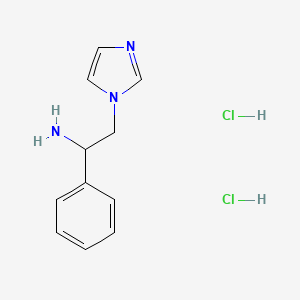
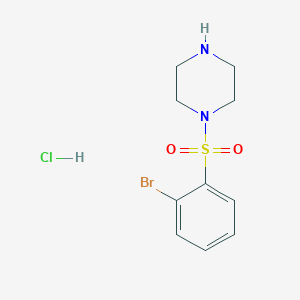
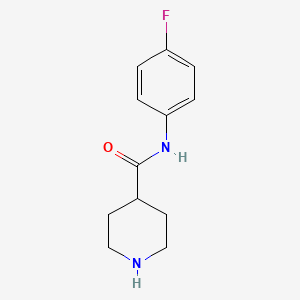
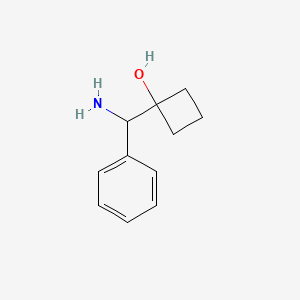
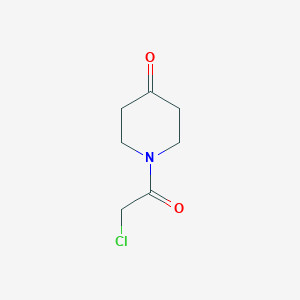
![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)
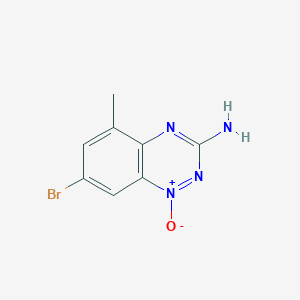
![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
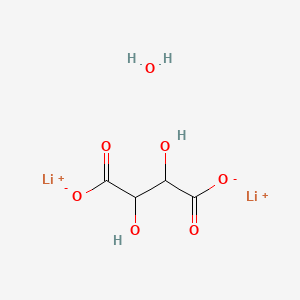
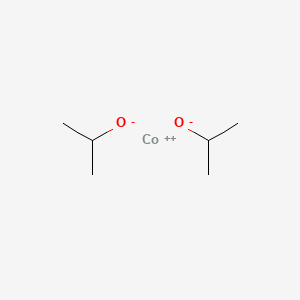
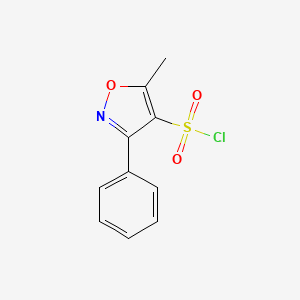
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
